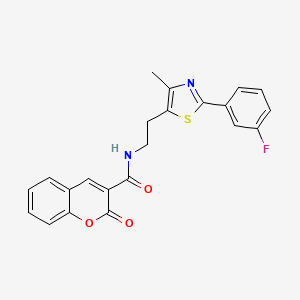

![molecular formula C15H14N4O3 B2391361 3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034480-52-7](/img/structure/B2391361.png)

3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in several studies . For instance, one study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design . Another study reported the synthesis of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .

Scientific Research Applications

- Application : The pyrazolo[1,5-a]pyrimidines (PPs) family, including 3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide, has been identified as strategic compounds for optical applications. Key features include simpler and greener synthetic methods compared to other fluorophores and tunable photophysical properties. These compounds can be used as fluorescent probes for bioimaging and cellular studies .

- Application : 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides, derivatives of our compound, have been discovered as selective and orally bioavailable DDR1 inhibitors. These molecules hold promise for cancer therapy .

- Application : 3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide can distinguish between ERα and ERβ activities. It may help elucidate estrogen effects in tumors expressing these receptors .

- Application : Our compound, along with related pyrazolo[3,4-d]pyrimidine scaffolds, has been designed as a potential CDK2 inhibitor. These molecules selectively target tumor cells and hold promise for cancer therapy .

- Application : The PPs family, including our compound, exhibits good solid-state emission intensities. Proper structural selection allows designing solid-state emitters for various applications .

- Application : Density functional theory (DFT) and TD-DFT calculations reveal that electron-donating groups at position 7 on the fused ring favor large absorption/emission intensities. This insight helps us understand the optical properties of this fluorophore family .

Fluorescent Probes and Imaging Agents

Discoidin Domain Receptor 1 (DDR1) Inhibition

Estrogen Receptor Modulation

Selective CDK2 Inhibition

Solid-State Emitters and Materials

Electronic Structure Studies

properties

IUPAC Name |

3,4-dimethoxy-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c1-21-12-4-3-10(7-13(12)22-2)15(20)18-11-8-16-14-5-6-17-19(14)9-11/h3-9H,1-2H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWABGSIZCOEIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one](/img/structure/B2391279.png)

![9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2391281.png)

![8-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391282.png)

![7,7-Difluorospiro[3.5]nonan-3-one](/img/structure/B2391283.png)

![N-(1-cyanocyclobutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B2391284.png)

![3-(1-(2,3-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2391289.png)

![2-[(5-bromothiophen-2-yl)formamido]-N-(cyanomethyl)-N-propylacetamide](/img/structure/B2391292.png)

![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2391296.png)

![1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2391299.png)